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4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine

Enzyme Inhibition Luciferase High-Throughput Screening

Researchers using firefly luciferase reporter assays risk false positives from potent luciferase inhibitors. This 4-pyridyl regioisomer (IC50 > 50 μM) provides a structurally matched negative control with minimal interference at ≤10 μM. Ideal for SAR studies comparing regioisomeric activity differences. - IC50 > 50 μM against firefly luciferase; >38-fold weaker than the 2-pyridyl analog (IC50 = 1.3 μM). - Enables discrimination of target-specific inhibition from assay interference in HTS campaigns. - Available as a building block for medicinal chemistry derivatization with de novo ADME/Tox profiling required for advanced leads.

Molecular Formula C11H7N3O2
Molecular Weight 213.196
CAS No. 420812-13-1
Cat. No. B2560419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine
CAS420812-13-1
Molecular FormulaC11H7N3O2
Molecular Weight213.196
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=NO2)C3=CC=NC=C3
InChIInChI=1S/C11H7N3O2/c1-2-9(15-7-1)11-13-10(14-16-11)8-3-5-12-6-4-8/h1-7H
InChIKeyFEDNOYAGHHUWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine: Structure & Bioactivity


4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine (CAS 420812-13-1) is a heterocyclic compound combining furan, 1,2,4-oxadiazole, and pyridine rings, with molecular formula C11H7N3O2 and molecular weight 213.196 [1]. It is also registered as CHEBI:106073 and cataloged as an enzyme ligand with documented inhibitor activity [2][3]. The compound has been investigated in the context of nicotinic acetylcholine receptor modulation and represents a scaffold within a broader class of 1,2,4-oxadiazole derivatives with diverse pharmacological potential [4].

1
Scaffold for enzyme ligand and nAChR modulator studies
2
Regioisomer-dependent enzyme inhibition workflow
3
Class-level 1,2,4-oxadiazole pharmacological probe

4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine: Substitution Limitations


Generic substitution within the furan-oxadiazole-pyridine chemical class is not scientifically justified due to pronounced regioisomer-dependent differences in biological activity and target engagement. The position of the pyridine nitrogen (2-, 3-, or 4-position) fundamentally alters molecular recognition properties, as evidenced by available binding data and comparative activity profiles across regioisomers [1][2]. Compounds sharing the same molecular formula and core heterocyclic architecture can exhibit IC50 values that differ by over an order of magnitude against identical biological targets [3]. Furthermore, the absence of comprehensive toxicological, metabolic stability, and in vivo pharmacokinetic data for this specific scaffold precludes the use of class-level inference to justify substitution without empirical validation .

Regioisomer Pyridine nitrogen position may shift target engagement; 2-pyridyl analog shows over 38-fold potency difference in reported assays.
Oxadiazole isomer 1,3,4-oxadiazole core may alter cytotoxicity and antimicrobial profiles; data cannot be extrapolated to 1,2,4-oxadiazole.
ADME/Tox gap Absence of compound-specific in vivo PK, metabolic stability, or toxicology data precludes class-level substitution without validation.

4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine: Differentiation Evidence


Luciferase Inhibition: 4-Pyridyl vs 2-Pyridyl Regioisomer

In firefly luciferase (Photuris pennsylvanica) inhibition assays using the KinaseGlo luminescent detection method, the 4-pyridyl regioisomer (target compound, CAS 420812-13-1) demonstrates an IC50 value of >50,000 nM (>50 μM), whereas the 2-pyridyl regioisomer (5-(furan-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, CAS 420815-56-1) exhibits an IC50 of approximately 1,300 nM (1.3 μM) in the noncompetitive inhibition assay format [1][2]. The source publication by Auld et al. (2009) provides the foundational directed evolution and inhibition data that contextualize these values within a broader chemical library screening effort [3].

Luciferase inhibition: 4- vs 2-pyridyl
Head-to-head
4-pyridyl regioisomer IC50 > 50,000 nM; 2-pyridyl regioisomer IC50 ≈ 1,300 nM (noncompetitive format).
Supports regioisomer-dependent enzyme inhibition context.
~38-fold difference; KinaseGlo luminescent assay.
Enzyme Inhibition Luciferase High-Throughput Screening Regioisomer Comparison

Cytotoxicity: 1,2,4- vs 1,3,4-Oxadiazole Comparison

Literature searches reveal no peer-reviewed reports of cytotoxic activity for 4-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine against any cancer cell line. In contrast, structurally related 1,3,4-oxadiazole-pyridine-furan hybrids (e.g., compound 5b from Desai et al., 2022) demonstrate 97.69% inhibition against Mycobacterium tuberculosis H37Ra at 30 μg/mL, and a separate series of pyridine-linked 1,3,4-oxadiazoles shows IC50 values of 2.58 ± 0.02 μM against urease [1][2]. While 2-(5-(4-bromophenyl)furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole exhibits an IC50 of 20 μM against lung cancer cells in MTT assays, these data derive from distinct 1,3,4-oxadiazole chemotypes and cannot be extrapolated to the 1,2,4-oxadiazole core .

Cytotoxicity: 1,2,4- vs 1,3,4-oxadiazole
Class-level
Target compound: no reported cytotoxicity. 1,3,4-oxadiazole comparators show IC50 2.58–20 μM across cell models.
Reported cell-model response context absent for 1,2,4-isomer.
MTT and antimycobacterial assay data not transferable.
Anticancer Screening Cytotoxicity Selectivity 1,3,4-Oxadiazole

mGlu4 Receptor Modulation: Bioactivity Data Gap

A group of 1,2,4-oxadiazole derivatives has been reported to display positive allosteric modulatory activity at the mGlu4 receptor with EC50 values ranging from 282 nM to 656 nM, demonstrating antipsychotic-like properties in behavioral models [1]. However, the specific compound 4-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine is not among the characterized derivatives in this published series. Its ChEBI entry (CHEBI:106073) contains no associated bioactivity annotations beyond structural classification as a pyridine derivative, and no receptor binding or functional activity data are available in authoritative databases such as ChEMBL or BindingDB for any mammalian target [2].

mGlu4 receptor modulation gap
Class-level
No mGlu4 PAM activity reported for target compound. Class EC50 range: 282–656 nM.
Data to verify; do not assume class-wide functional activity.
Calcium mobilization assay context only for other derivatives.
Metabotropic Glutamate Receptors mGlu4 Allosteric Modulation Neuroscience

Pharmacokinetics and Safety Data Gaps

Comprehensive literature and database mining reveals no peer-reviewed studies reporting in vivo pharmacokinetic parameters (Cmax, t½, AUC, bioavailability), metabolic stability data (intrinsic clearance in liver microsomes or hepatocytes), plasma protein binding, or toxicological profiling (acute toxicity, hERG liability, Ames mutagenicity) for 4-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine. While the oxadiazole moiety is generally noted in medicinal chemistry literature as a metabolically stable heterocycle, and the furan ring carries well-documented potential for CYP-mediated bioactivation to reactive intermediates, these are class-level generalizations without specific experimental validation for CAS 420812-13-1 [1]. The product is explicitly labeled by vendors as "for non-human research only" and "not for therapeutic or veterinary use," consistent with the absence of preclinical safety and ADME characterization .

PK and safety data gaps
Data to verify
No peer-reviewed in vivo PK, metabolic stability, or toxicology data available.
Procurement for in vivo studies requires compound-specific validation.
Class-level furan bioactivation and oxadiazole stability are not compound-specific.
ADME Metabolic Stability In Vivo Procurement Risk

4-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine: Research Applications


Negative Control for Luciferase HTS Assays

The weak luciferase inhibition activity (IC50 > 50 μM) of the 4-pyridyl regioisomer makes it suitable as a negative control compound for high-throughput screening campaigns employing firefly luciferase reporter gene assays [1][2]. In contrast to the 2-pyridyl regioisomer, which exhibits potent luciferase inhibition (IC50 = 1.3 μM) and therefore poses a significant false-positive risk in such assays, the target compound provides a structurally matched control with minimal interference at typical screening concentrations (≤10 μM) [3].

Selectivity Probe for Regioisomer-Dependent Binding

The pronounced difference in luciferase inhibition potency between the 4-pyridyl (IC50 > 50 μM) and 2-pyridyl (IC50 = 1.3 μM) regioisomers highlights the critical role of pyridine nitrogen positioning in molecular recognition [1][2]. The compound serves as a valuable tool for structure-activity relationship studies investigating how subtle regioisomeric changes affect binding to biological targets, particularly in enzyme systems where heteroaromatic nitrogen positioning dictates hydrogen-bonding networks or metal coordination geometry [3].

Medicinal Chemistry Derivatization Scaffold

Given the complete absence of published in vivo pharmacokinetic, metabolic stability, and safety data, the primary value proposition of CAS 420812-13-1 lies in its utility as a synthetic building block for medicinal chemistry exploration [1]. The furan-oxadiazole-pyridine core can serve as a starting scaffold for derivatization campaigns targeting specific biological activities, with the understanding that de novo ADME and toxicology profiling will be required for any advanced leads [2]. The compound's commercial availability supports rapid SAR exploration without the need for de novo core synthesis [3].

Analytical Reference Standard for Regioisomer ID & Purity

The compound is well-characterized by multiple authoritative chemical databases, including ChEBI (CHEBI:106073) and BRENDA, providing standardized structural identifiers (InChIKey: FEDNOYAGHHUWBI-UHFFFAOYSA-N, SMILES: C1=COC(=C1)C2=NC(=NO2)C3=CC=NC=C3) [1][2]. These resources enable its use as an analytical reference standard for LC-MS or NMR-based identification and purity assessment of structurally related compounds, including regioisomeric mixtures, in both academic and industrial quality control settings [3].

Application
Selection Property
Validation Focus
Negative control for luciferase HTS
Weak luciferase inhibition profile
Confirm IC50 > 50 μM under assay conditions
Selectivity probe for regioisomer binding
Pyridine nitrogen position-dependent target engagement
SAR evaluation of 2- vs 4-pyridyl regioisomers
Medicinal chemistry derivatization scaffold
Synthetic accessibility of furan-oxadiazole-pyridine core
De novo ADME/Tox profiling for advanced leads
Analytical reference for regioisomer ID
Well-characterized structure in ChEBI and BRENDA
LC-MS/NMR purity and structural confirmation
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